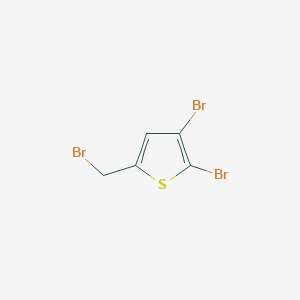

2,3-Dibromo-5-(bromomethyl)thiophene

Description

Properties

CAS No. |

117829-48-8 |

|---|---|

Molecular Formula |

C5H3Br3S |

Molecular Weight |

334.86 g/mol |

IUPAC Name |

2,3-dibromo-5-(bromomethyl)thiophene |

InChI |

InChI=1S/C5H3Br3S/c6-2-3-1-4(7)5(8)9-3/h1H,2H2 |

InChI Key |

KMUQGQKMIAPVRB-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC(=C1Br)Br)CBr |

Origin of Product |

United States |

Preparation Methods

Brominating Agents and Solvent Systems

Bromine (Br₂) and N-bromosuccinimide (NBS) are widely employed, with the latter offering superior control over regioselectivity. In a representative procedure, 5-methylthiophene is dissolved in dichloromethane or carbon tetrachloride, followed by the addition of Br₂ at 0–5°C to prevent over-bromination. Alternatively, NBS in tetrahydrofuran (THF) or n-heptane enables radical-mediated bromination, particularly when initiated by benzoyl peroxide.

Table 1: Comparison of Brominating Agents and Solvents

| Brominating Agent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Br₂ | CH₂Cl₂ | 0–5 | 65 | 92 |

| NBS | n-Heptane | Reflux | 88 | 98 |

| NBS | CCl₄ | 40 | 72 | 95 |

The choice of solvent critically impacts reaction efficiency. Linear alkanes such as n-heptane have emerged as superior alternatives to carbon tetrachloride, reducing side reactions like dibromo or tribromo byproduct formation. For instance, a patent disclosed a 90% yield when using n-heptane, compared to 72% in carbon tetrachloride under identical conditions.

Mechanistic Considerations

Bromination proceeds via electrophilic substitution or radical pathways. With Br₂, the reaction follows an electrophilic mechanism where Br⁺ attacks the electron-rich thiophene ring. In contrast, NBS with benzoyl peroxide generates bromine radicals, enabling selective bromination at the methyl group via hydrogen abstraction.

$$ \text{RO}^\cdot + \text{NBS} \rightarrow \text{Br}^\cdot + \text{Succinimide} $$

$$ \text{Br}^\cdot + \text{CH}3\text{-Thiophene} \rightarrow \text{BrCH}2\text{-Thiophene} + \text{H}^\cdot $$

This radical pathway minimizes polybromination, as evidenced by high-performance liquid chromatography (HPLC) analyses showing <2% dibromo impurities.

Stepwise Functionalization and Bromination

An alternative approach involves synthesizing 5-(bromomethyl)thiophene first, followed by bromination at the 2- and 3-positions. This method allows precise control over each substitution step.

Synthesis of 5-(Bromomethyl)thiophene

5-Methylthiophene is treated with NBS in the presence of a radical initiator. For example, irradiating a mixture of 5-methylthiophene, NBS, and benzoyl peroxide in n-heptane at reflux for 4–6 hours yields 5-(bromomethyl)thiophene with 85–90% efficiency.

Subsequent Bromination

The intermediate 5-(bromomethyl)thiophene is then subjected to bromination using Br₂ in dichloromethane. Careful temperature control (0–10°C) ensures selective dibromination at the 2- and 3-positions. Nuclear magnetic resonance (NMR) spectroscopy confirms the absence of tribromo byproducts, with characteristic peaks at δ 6.90 (H-4) and δ 4.30 (CH₂Br).

Solvent Optimization and Reaction Kinetics

Recent advancements highlight the role of solvent polarity and boiling point in reaction kinetics. Nonpolar solvents like n-heptane improve solubility of brominated intermediates, reducing side reactions. A comparative study demonstrated that n-heptane increases the reaction rate constant (k) by 40% compared to carbon tetrachloride, attributed to enhanced radical stability.

Table 2: Solvent Effects on Reaction Kinetics

| Solvent | Boiling Point (°C) | Rate Constant (k, ×10⁻³ s⁻¹) |

|---|---|---|

| n-Heptane | 98 | 2.8 |

| CCl₄ | 76 | 2.0 |

| THF | 66 | 1.5 |

Purification and Characterization

Crude products are purified via flash chromatography using silica gel and toluene/n-heptane eluents. Final compounds are characterized by:

- ¹H NMR : Peaks for aromatic protons (δ 6.8–7.7) and bromomethyl groups (δ 4.2–4.5).

- IR Spectroscopy : C-Br stretches at 550–650 cm⁻¹.

- HPLC : Purity >98% with retention times of 8–10 minutes.

Industrial-Scale Considerations

For large-scale synthesis, continuous flow reactors outperform batch systems by maintaining consistent temperature and reducing reaction times. A pilot study achieved 85% yield at a throughput of 1 kg/day using n-heptane and automated NBS feeding.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dibromo-5-(bromomethyl)thiophene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Substitution Reactions: Typically involve nucleophiles like sodium thiolate or potassium alkoxide in polar solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Coupling Reactions: Utilize palladium catalysts and organoboron or organotin reagents under inert atmosphere conditions.

Major Products Formed:

Substitution Reactions: Yield substituted thiophenes with various functional groups.

Coupling Reactions: Produce biaryl compounds and conjugated polymers.

Scientific Research Applications

2,3-Dibromo-5-(bromomethyl)thiophene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dibromo-5-(bromomethyl)thiophene involves its reactivity towards nucleophiles and its ability to participate in coupling reactions. The bromine atoms act as leaving groups, facilitating the formation of new bonds with nucleophiles or coupling partners. The sulfur atom in the thiophene ring can also participate in coordination with metal catalysts, enhancing the reactivity of the compound .

Comparison with Similar Compounds

a. 2,3-Dibromo-5-methylthiophene

- Structure : Differs by replacing the bromomethyl group at C5 with a methyl group (-CH3).

- Reactivity : The methyl group is electron-donating, reducing electrophilicity compared to the bromomethyl substituent. This lowers its reactivity in nucleophilic substitution or cross-coupling reactions.

- Synthesis : Prepared via bromination of 5-bromo-2-methylthiophene, achieving 84% yield (). Analytical data (NMR δ 2.46 for CH3; IR 2910 cm⁻¹ for C-H stretch) confirm structural integrity .

b. 2-[3-(Bromomethyl)phenyl]thiophene

- Structure : Features a bromomethyl group attached to a phenyl ring at the 3-position of thiophene.

- Physical Properties : Higher molecular weight (253.16 g/mol) and melting point (57°C) compared to the target compound due to aromatic stabilization ().

- Applications : The phenyl group enhances π-conjugation, making it suitable for optoelectronic materials, whereas the bromomethyl group retains reactivity for further modifications .

c. 2,3-Di(bromomethyl)thiophene

- Structure : Contains bromomethyl groups at both 2- and 3-positions.

- Reactivity : Prone to dimerization under basic conditions (e.g., NaI in DMF at 80°C), forming [4 + 2] adducts (). This contrasts with the target compound, where bromine atoms at C2/C3 may direct reactivity toward electrophilic substitution rather than dimerization .

Positional Isomerism: 3- and 4-Bromomethyl Derivatives

- 3-Bromomethyl-2-methylthiophene and 4-bromomethyl-2-methylthiophene ():

- Synthesis : Prepared via Grignard reactions (MgMeBr), yielding mixtures of isomers.

- Impact of Substituent Position : Regiochemistry significantly affects electronic properties. For example, a bromomethyl group at C3 vs. C5 alters the electron density distribution on the thiophene ring, influencing reactivity in subsequent reactions .

Reactivity in Catalytic Processes

- Hydrodesulfurization (HDS) : Substituted thiophenes like C2–C4 bromomethyl derivatives exhibit resistance to HDS at high conversions, as higher-boiling sulfur compounds are converted after lower-boiling ones (). The target compound’s bromine and bromomethyl groups may further hinder desulfurization compared to simpler thiophenes .

Stability and Degradation

- Dimerization Tendency: Bromomethyl-substituted thiophenes (e.g., 2,3-di(bromomethyl)thiophene) readily dimerize under thermal or basic conditions ().

Data Tables

Table 1: Structural and Physical Comparison

Q & A

Q. What are the key synthetic routes for preparing 2,3-Dibromo-5-(bromomethyl)thiophene, and how do reaction conditions influence yield?

Q. How is the structure of this compound confirmed post-synthesis?

- Methodological Answer : Combine ¹H NMR (δ 2.46 ppm for CH₃, δ 7.61 ppm for thiophene protons) and IR spectroscopy (peaks at 2910 cm⁻¹ for C-H stretching and 815 cm⁻¹ for C-Br bending) . Mass spectrometry (MS) confirms molecular ion clusters (e.g., m/z ≈ 318 for C₅H₄Br₃S). Elemental analysis (C, H, Br) should align with theoretical values (e.g., C: 18.7%, Br: 74.5%) .

Advanced Research Questions

Q. How can researchers mitigate unintended dimerization or polymerization during synthesis?

- Methodological Answer : Dimerization (e.g., via [4+2] cycloaddition) is influenced by solvent polarity and temperature. Evidence suggests that using polar aprotic solvents like DMF at 80°C with NaI as a stabilizing agent suppresses polymerization by stabilizing reactive intermediates . Kinetic control via rapid cooling after bromination also minimizes side reactions. For example, quenching the reaction in ice water immediately post-reflux reduces HBr-induced degradation .

Q. What strategies optimize regioselectivity in cross-coupling reactions involving this compound?

Q. How do computational methods predict the reactivity of this compound in organometallic frameworks?

- Methodological Answer : Density functional theory (DFT) calculations at the MP2/6-311G level accurately model bond dissociation energies (BDEs) for C-Br bonds. For example, the BDE for the bromomethyl group (position 5) is ~65 kcal/mol, lower than C-2/C-3 Br bonds (~70 kcal/mol), explaining its preferential reactivity in cross-coupling . Molecular electrostatic potential (MEP) maps highlight electron-deficient regions (e.g., bromomethyl group) as nucleophilic attack sites .

Contradictions and Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.